4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol
Description
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol is a halogenated phenolic compound featuring a bromine atom at the para position (C4) of the aromatic ring and a [(2-fluorobenzyl)amino]methyl group at the ortho position (C2). This structure combines electron-withdrawing (bromo, fluorine) and electron-donating (amine) substituents, creating a unique electronic profile that influences its physicochemical behavior and reactivity.
Properties
IUPAC Name |
4-bromo-2-[[(2-fluorophenyl)methylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c15-12-5-6-14(18)11(7-12)9-17-8-10-3-1-2-4-13(10)16/h1-7,17-18H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYSNYNBWRCAIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCC2=C(C=CC(=C2)Br)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol involves several steps. One common synthetic route includes the reaction of 4-bromo-2-fluorobenzyl bromide with an appropriate amine under controlled conditions . The reaction typically requires a solvent such as acetonitrile and a base like potassium carbonate to facilitate the reaction. The mixture is then heated to a specific temperature to ensure the reaction proceeds to completion .
Chemical Reactions Analysis
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones, while reduction reactions can modify the benzyl group.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a different aryl or vinyl group using palladium catalysts and boron reagents.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various bases and solvents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has shown that derivatives of 4-bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain phenolic compounds can inhibit bacterial growth and serve as potential leads for antibiotic development .
Anti-cancer Properties
Compounds with similar structural motifs have been investigated for their anti-cancer activities. The brominated phenols have shown promise in inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Neuroprotective Effects
The neuroprotective potential of phenolic compounds has been explored in models of neurodegenerative diseases. Some studies indicate that these compounds may mitigate oxidative stress and inflammation in neuronal cells, suggesting their utility in treating conditions like Alzheimer's disease .
Agrochemical Applications
Insecticidal Activity
this compound and its derivatives are being studied as potential insecticides. Research indicates that brominated phenols can act as effective insecticidal agents against a variety of pests, making them valuable in agricultural applications .
Herbicidal Properties
The compound's structural characteristics may also confer herbicidal activity. Studies suggest that similar compounds can inhibit the growth of unwanted vegetation, thus aiding in crop management strategies .
Material Science Applications
Thermochromism and Polymorphism
The compound exhibits interesting thermochromic properties, meaning it changes color with temperature variations. This characteristic can be exploited in smart materials that respond to environmental changes. The polymorphic forms of this compound have been characterized, revealing different thermal and optical behaviors that could be utilized in sensor applications .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors . The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Analogs with Halogen and Amine Substituents
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of 4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol and Analogs
*Calculated based on molecular formula.
Key Observations :
- Halogen Diversity : The target compound’s bromo-fluorine combination contrasts with dichloro analogs (e.g., ), which may alter electronic effects and steric interactions.
- Substituent Position : Ortho-substituted amines (as in the target compound) enhance steric hindrance compared to para-substituted derivatives, affecting reactivity .
Physicochemical Properties
Critical physicochemical parameters are compared in Table 2.
Table 2: Physicochemical Properties of Selected Compounds
*Estimated based on phenolic pKa trends; †Assumed from analogous compounds.
Key Observations :
- Bond Lengths: Schiff base derivatives (e.g., ) exhibit shorter C–N bond lengths (~1.269 Å) due to conjugation, enhancing stability compared to non-conjugated amines.
- Acidity: The target compound’s phenolic -OH group (pKa ~9.0) is less acidic than catechol derivatives but comparable to methoxyphenols, influencing deprotonation in biological systems .
- Thermal Stability : Benzimidazole-containing analogs () show higher predicted decomposition temperatures, suggesting enhanced stability for high-temperature applications.
Reactivity and Stability
- Schiff Base Formation: The target compound’s amine group can participate in condensation reactions, akin to imine formation in . Fluorine’s electronegativity may slow hydrolysis compared to non-fluorinated analogs.
- Metal Coordination : The 2-fluorobenzylamine group likely acts as a bidentate ligand, similar to pyridyl or benzimidazole derivatives (). Bromine’s steric bulk may reduce coordination efficiency compared to smaller halogens (e.g., Cl in ).
- Thermal Degradation: Under pyrolysis, phenolic analogs (e.g., methoxyphenols in ) release volatile fragments (e.g., CO, CH₃•), but brominated derivatives may exhibit delayed decomposition due to C–Br bond strength.
Biological Activity
4-Bromo-2-{[(2-fluorobenzyl)amino]methyl}phenol is a phenolic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
This compound features a bromine atom and a fluorinated benzylamine moiety, which may influence its interaction with biological targets. The compound's structure allows for hydrogen bonding and halogen bonding, which are critical in mediating its biological effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : The MIC values for the compound were found to be comparable to standard antibiotics, suggesting it could serve as a potential alternative in treating resistant infections.
- Biofilm Formation : The compound also showed a marked ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, which are notorious for their role in chronic infections.
| Pathogen | MIC (µg/mL) | Biofilm Inhibition (%) |
|---|---|---|
| Staphylococcus aureus | 0.5 | 70 |
| Escherichia coli | 1.0 | 65 |
| Pseudomonas aeruginosa | 2.0 | 60 |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Viability Assays : Studies utilizing MTT assays have shown that the compound can reduce cell viability in cancer cell lines, indicating cytotoxic effects.
- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : It may also interact with various receptors, altering signaling pathways related to cell survival and proliferation.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that derivatives of similar phenolic compounds exhibit strong antimicrobial activity, supporting the potential of this compound as an effective antimicrobial agent .
- Cytotoxicity Against Cancer Cells : Research conducted on derivatives of this phenolic compound indicated significant cytotoxic effects against breast cancer cell lines, prompting further investigation into its use as a therapeutic agent .
Q & A
Q. Characterization Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the aromatic bromine, fluorinated benzyl group, and methylamino linkage.
- FT-IR : Peaks at ~3300 cm⁻¹ (O–H stretch) and ~1600 cm⁻¹ (C=N reduction to C–N) validate structural changes .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (see Table 1) .
How can density functional theory (DFT) elucidate the electronic properties of this compound?
Advanced Research Question
DFT calculations (e.g., B3LYP/6-311+G(d,p)) optimize molecular geometry and predict spectroscopic properties:
- HOMO-LUMO Analysis : Determines electron delocalization and reactivity. The bromine and fluorine substituents lower LUMO energy, enhancing electrophilicity .
- Molecular Electrostatic Potential (MEP) : Maps charge distribution, highlighting nucleophilic (phenolic O–H) and electrophilic (Br, F) sites .
- TD-DFT : Correlates UV-Vis absorption bands (e.g., π→π* transitions) with experimental data .
What crystallographic insights explain the thermochromic behavior of this compound?
Advanced Research Question
Single-crystal X-ray diffraction (SCXRD) reveals:
- Polymorphism : Two polymorphs exist, differing in dihedral angles (θ) between aromatic rings (Table 1).
- Hydrogen Bonding : Intramolecular O–H⋯N bonds form S(6) motifs, stabilizing planar (θ < 25°) or non-planar (θ > 45°) conformations .
- Thermochromism : Planar polymorphs (θ = 1.8°) exhibit stronger thermochromism (orange→yellow on cooling) due to enhanced π-conjugation, while non-planar forms (θ = 45.6°) show weaker effects .
Q. Table 1: Crystallographic Parameters
| Parameter | Polymorph A (Orange) | Polymorph B (Yellow) | Source |
|---|---|---|---|
| Space Group | Cc | Cc | |
| Unit Cell (Å) | a=25.89, b=6.94, c=6.15 | a=25.90, b=6.95, c=6.16 | |
| Dihedral Angle (θ) | 1.8° | 45.6° | |
| O–H⋯N Bond Length | 1.79 Å | 1.81 Å |
How can structure-activity relationship (SAR) studies optimize biological activity?
Advanced Research Question
Key substituent effects include:
- Bromine (Br) : Enhances lipophilicity and membrane permeability, critical for antimicrobial activity .
- Fluorinated Benzyl Group : Improves metabolic stability and binding affinity to target proteins (e.g., kinases) .
- Phenolic OH : Acts as a hydrogen-bond donor, influencing interactions with enzymes (e.g., tyrosinase inhibition) .
Q. Methodology :
- Analog Synthesis : Replace Br with Cl/I or modify the benzylamine group (e.g., 2-fluorobenzyl → 4-fluorobenzyl) .
- Assays : Test against bacterial strains (MIC) or cancer cell lines (IC₅₀) to correlate substituents with potency .
What experimental and computational approaches analyze thermal stability?
Basic Research Question
- Thermogravimetric Analysis (TGA) : Measures decomposition onset (e.g., ~200°C for related compounds) .
- Differential Scanning Calorimetry (DSC) : Identifies phase transitions (e.g., melting points, polymorphic shifts) .
- DFT-Based Kinetics : Predicts activation energy (Eₐ) for thermal decomposition steps .
How does polymorphism impact material properties?
Advanced Research Question
Polymorphs differ in:
Q. Analysis Methods :
- Powder XRD : Distinguishes polymorphs via peak shifts .
- Hirshfeld Surface Analysis : Visualizes intermolecular interactions (e.g., C–Br⋯π contacts) .
What strategies resolve contradictions in spectroscopic data?
Advanced Research Question
Discrepancies in NMR/IR data may arise from:
- Tautomerism : Equilibrium between enol-imine and keto-amine forms alters peak positions. Use variable-temperature NMR to track shifts .
- Solvent Effects : Polar solvents stabilize ionic forms. Compare spectra in DMSO vs. CDCl₃ .
- Dynamic Processes : Restricted rotation of the benzyl group broadens peaks. Apply 2D NMR (COSY, NOESY) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
